

An In-depth Technical Guide to 7-Fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Fluoro-2-methylquinoline

Cat. No.: B075012

[Get Quote](#)

CAS Number: 1128-74-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Fluoro-2-methylquinoline**, a fluorinated quinoline derivative of interest in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, synthesis, safety and handling, and potential applications, with a focus on providing practical information for laboratory and research settings.

Chemical and Physical Properties

7-Fluoro-2-methylquinoline, also known as 7-fluoroquinaldine, is a solid organic compound. [1] Its core structure consists of a quinoline ring system with a fluorine atom at the 7-position and a methyl group at the 2-position. The incorporation of a fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in drug discovery.[2][3]

Table 1: Physicochemical Properties of **7-Fluoro-2-methylquinoline**

Property	Value	Source(s)
CAS Number	1128-74-1	[1]
Molecular Formula	C ₁₀ H ₈ FN	[1] [4]
Molecular Weight	161.18 g/mol	[1] [4]
Appearance	White to Yellow to Orange powder to crystal	[5]
Melting Point	47-51 °C	
Boiling Point	120 °C at 15 mmHg	[6]
Density	1.174 ± 0.06 g/cm ³ (Predicted)	
SMILES String	Cc1ccc2ccc(F)cc2n1	[1]
InChI Key	AYSKNDXTWPNRKG- UHFFFAOYSA-N	[1]

Synthesis of 7-Fluoro-2-methylquinoline

The synthesis of **7-Fluoro-2-methylquinoline** can be achieved through established methods for quinoline ring formation, most notably the Doebner-von Miller reaction and the Skraup synthesis.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) These reactions typically involve the condensation of an aniline with an α,β -unsaturated carbonyl compound or glycerol, respectively.

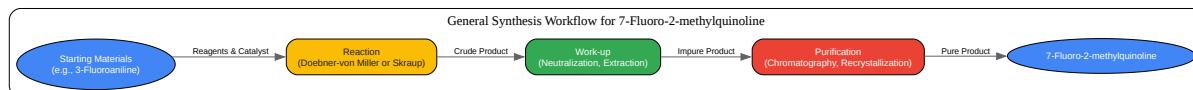
Doebner-von Miller Reaction

The Doebner-von Miller reaction is a widely used method for synthesizing quinolines.[\[7\]](#)[\[8\]](#) In the context of **7-Fluoro-2-methylquinoline**, this would involve the reaction of 3-fluoroaniline with an α,β -unsaturated carbonyl compound like crotonaldehyde in the presence of an acid catalyst.

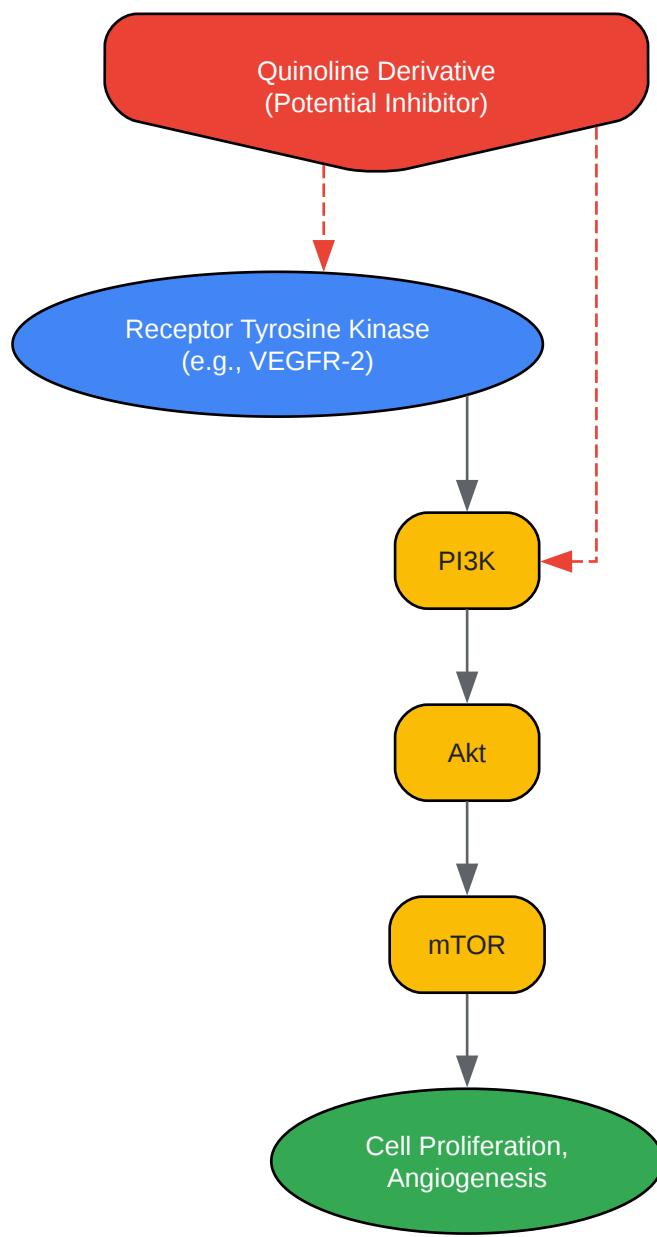
Experimental Protocol (General Procedure):

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoroaniline and a suitable acid catalyst (e.g., hydrochloric acid or a Lewis acid like zinc chloride).

- Reagent Addition: Slowly add crotonaldehyde to the stirred mixture. The reaction is often exothermic and may require cooling to control the rate.
- Heating: After the initial reaction subsides, heat the mixture under reflux for several hours to ensure the completion of the cyclization.
- Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
- Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) until the product precipitates. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure **7-Fluoro-2-methylquinoline**.


Skraup Synthesis

The Skraup synthesis is another classic method for quinoline synthesis that can be adapted for **7-Fluoro-2-methylquinoline**.^{[9][10]} This method involves the reaction of 3-fluoroaniline with glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and concentrated sulfuric acid.


Experimental Protocol (General Procedure):

- Reaction Setup: In a large round-bottom flask, cautiously mix 3-fluoroaniline, glycerol, and the chosen oxidizing agent.
- Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture with constant stirring and cooling in an ice bath.
- Heating: Once the addition is complete, heat the reaction mixture gently at first, then more strongly under reflux for several hours.
- Work-up: After cooling, pour the reaction mixture into a large volume of cold water and neutralize with a base.

- Purification: The crude product is often purified by steam distillation, followed by extraction of the distillate with an organic solvent. Further purification can be achieved by column chromatography or recrystallization.

Potential Signaling Pathway Inhibition by Quinoline Derivatives

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum [chemicalbook.com]
- 2. nbinno.com [nbino.com]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. 7-Fluoro-2-methylquinoline | 1128-74-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 7-Fluoro-2-methylquinoline | 1128-74-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Fluoro-2-methylquinoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075012#7-fluoro-2-methylquinoline-cas-number-1128-74-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com